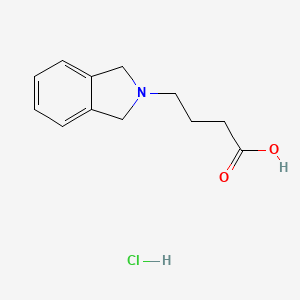

4-(1,3-Dihydro-isoindol-2-yl)-butyric acid hydrochloride

Description

4-(1,3-Dihydro-isoindol-2-yl)-butyric acid hydrochloride is a heterocyclic organic compound with the molecular formula C₁₂H₁₆ClNO₂ and a molecular weight of 241.72 g/mol . Its CAS registry number is 799266-56-1, and it is cataloged under MDL number MFCD06800577 . Structurally, it consists of a butyric acid chain linked to a 1,3-dihydro-isoindole moiety, with the hydrochloride salt enhancing its stability and solubility.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(1,3-dihydroisoindol-2-yl)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(15)6-3-7-13-8-10-4-1-2-5-11(10)9-13;/h1-2,4-5H,3,6-9H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNZDXUIQRYVKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1CCCC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dihydro-isoindol-2-yl)-butyric acid hydrochloride typically involves the reaction of isoindoline with butyric acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The hydrochloride salt form is achieved by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is then purified and crystallized to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dihydro-isoindol-2-yl)-butyric acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In synthetic chemistry, 4-(1,3-Dihydro-isoindol-2-yl)-butyric acid hydrochloride serves as a valuable building block for the synthesis of more complex organic molecules. Its unique structural features allow researchers to explore new reaction mechanisms and develop novel synthetic methodologies.

Table 1: Synthesis Routes for this compound

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Cyclization | Formation of the isoindoline core from suitable precursors. |

| 2 | Oxidation | Introduction of dioxo functionalities via oxidation reactions. |

| 3 | Esterification | Attachment of the butyric acid moiety through esterification reactions. |

Biological Research

The compound has been investigated for its biological properties, particularly in relation to neurodegenerative diseases and psychiatric disorders. It acts as a probe to study enzyme-substrate interactions and metabolic pathways involving isoindoline derivatives.

Case Study: Neuroprotective Effects

A study demonstrated that derivatives of this compound exhibit neuroprotective effects by modulating inflammatory cytokine levels in animal models of neurodegeneration. This suggests potential therapeutic applications in treating conditions like Alzheimer's disease.

Medicinal Applications

In medicine, this compound is being explored as a pharmaceutical intermediate. Its derivatives may possess biological activity that could lead to the development of new drugs targeting various diseases.

Table 2: Potential Medical Applications

| Application Area | Description |

|---|---|

| Cancer Treatment | Isoindoline derivatives have shown promise in inhibiting tumor growth and angiogenesis. |

| Anti-inflammatory Drugs | Compounds derived from this structure may reduce levels of inflammatory cytokines such as TNFα. |

| Neuroprotective Agents | Investigated for potential benefits in neurodegenerative diseases. |

Mechanism of Action

The mechanism of action of 4-(1,3-Dihydro-isoindol-2-yl)-butyric acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Isoindole and Indole Derivatives

The compound shares structural similarities with other isoindole- and indole-based derivatives. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| 4-(1,3-Dihydro-isoindol-2-yl)-butyric acid HCl | C₁₂H₁₆ClNO₂ | 241.72 | 799266-56-1 | Isoindole ring (1,3-dihydro), HCl salt |

| 4-(2,3-Dihydro-1H-indol-1-yl)butanoic acid HCl | C₁₂H₁₆ClNO₂ | 241.72 | 1059626-21-9 | Indole ring (2,3-dihydro), HCl salt |

| 4-(5-Amino-1,3-dioxo-isoindol-2-yl)-butyric acid | C₁₂H₁₂N₂O₄ | 260.24 | Not provided | Amino and dioxo groups on isoindole ring |

| [4-(1,3-Dioxo-isoindol-2-yl)phenyl]acetyl chloride | C₁₆H₁₀ClNO₃ | 299.71 | 1185101-85-2 | Aromatic acetyl chloride, dioxo-isoindole |

Key Observations :

- Isoindole vs. Indole Core : The target compound’s 1,3-dihydro-isoindole ring differs from the indole derivative (CAS 1059626-21-9) in ring saturation and nitrogen positioning, which may influence electronic properties and binding affinities .

- Acid Derivatives : The acetyl chloride variant (CAS 1185101-85-2) introduces a reactive acyl chloride group, making it suitable for conjugation reactions, unlike the carboxylic acid in the target compound .

Pharmacological and Functional Comparisons

Table 2: Functional and Pharmacological Profiles

Key Findings :

Biological Activity

4-(1,3-Dihydro-isoindol-2-yl)-butyric acid hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the isoindoline family, characterized by a bicyclic structure that offers unique interactions with biological targets. Its chemical formula is with a molecular weight of approximately 211.68 g/mol. The presence of the isoindoline moiety is crucial for its biological effects.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in metabolic pathways relevant to pain and inflammation.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

- Antinociceptive Study : A study published in Neuroscience Letters demonstrated that this compound significantly reduced nociceptive responses in rodent models, suggesting its potential use as an analgesic agent .

- Neuroprotection Research : Research highlighted its neuroprotective properties against oxidative stress-induced cell death in neuronal cell lines, indicating a mechanism that could be beneficial for neurodegenerative diseases .

- Anti-inflammatory Properties : In vitro assays showed that the compound inhibited the secretion of pro-inflammatory cytokines (IL-6 and TNF-alpha) from activated macrophages, suggesting its utility in inflammatory conditions .

- Antimicrobial Activity : The compound was tested against a panel of bacterial strains and demonstrated notable antimicrobial effects, particularly against Gram-positive bacteria .

Structure-Activity Relationships (SAR)

The structure of this compound plays a significant role in its biological activity. Variations in substituents on the isoindoline core can lead to changes in potency and selectivity for specific biological targets. For instance:

- Modifications at the nitrogen position can enhance receptor binding affinity.

- Alterations in the butyric acid moiety may influence solubility and bioavailability.

Q & A

Q. What are the standard synthetic routes for 4-(1,3-Dihydro-isoindol-2-yl)-butyric acid hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

- Synthesis Strategy : The compound can be synthesized via condensation reactions between isoindoline derivatives and activated butyric acid precursors. For example, phthalimide-protected intermediates (e.g., 4-phthalimidobutanoic acid analogs) can be hydrolyzed under acidic conditions to yield the target compound .

- Optimization : Use factorial design (e.g., 2^k factorial experiments) to test variables like temperature, solvent polarity, and catalyst loading. This reduces trial-and-error approaches by systematically identifying critical factors affecting yield and purity .

- Key Metrics : Monitor reaction progress via HPLC or TLC, and characterize intermediates using NMR (e.g., tracking phthalimide deprotection via <sup>1</sup>H-NMR peak shifts) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Workflow :

- Purity : Quantify impurities via reverse-phase HPLC with UV detection (λ = 210–254 nm) and compare against commercial standards .

- Structural Confirmation : Use <sup>13</sup>C-NMR to verify the isoindoline ring (δ = 120–140 ppm for aromatic carbons) and the butyric acid backbone (δ = 30–40 ppm for methylene groups) .

- Salt Formation : Confirm hydrochloride presence via chloride ion-selective electrode or elemental analysis .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Stability Testing :

- Thermal Stability : Conduct accelerated degradation studies at 40–60°C for 4–8 weeks. Monitor decomposition via mass loss or HPLC .

- Hydrolytic Sensitivity : Expose the compound to buffers (pH 1–13) and analyze degradation products (e.g., free isoindoline via LC-MS) .

- Recommendations : Store under inert gas (N2/Ar) at –20°C to prevent oxidation and hydrolysis .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives or reaction pathways for this compound?

Methodological Answer:

- In Silico Tools :

- Reaction Path Search : Use quantum mechanical calculations (e.g., DFT) to model transition states and predict regioselectivity in isoindoline functionalization .

- Docking Studies : Screen derivatives for bioactivity (e.g., enzyme inhibition) using molecular docking software (AutoDock, Schrödinger) .

- Data Integration : Combine computational results with experimental data (e.g., IC50 values) to prioritize synthetic targets .

Q. How should researchers address contradictions between experimental data and theoretical predictions?

Methodological Answer:

- Root-Cause Analysis :

- Variable Isolation : Use sensitivity analysis to identify experimental parameters (e.g., solvent polarity, steric effects) that deviate from computational models .

- Validation : Re-run simulations with adjusted parameters (e.g., solvation effects) and compare with empirical results .

- Case Study : If predicted reaction yields exceed experimental results, re-examine catalyst degradation or side reactions (e.g., dimerization) via MS/MS .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Separation Strategies :

- Membrane Technology : Use nanofiltration membranes (MWCO = 200–500 Da) to separate the target compound (MW ~280 g/mol) from smaller byproducts .

- Chromatography : Optimize flash column conditions (e.g., silica gel, eluent = CH2Cl2/MeOH gradient) or employ preparative HPLC with ion-pair reagents (e.g., TFA) .

- Crystallization : Screen solvents (e.g., EtOAc/hexane) to isolate the hydrochloride salt with >99% purity .

Q. How can researchers leverage this compound in studying biological systems?

Methodological Answer:

- Biological Applications :

- Protease Inhibition : Use as a scaffold for designing inhibitors targeting enzymes with hydrophobic active sites (e.g., γ-secretase) .

- Cell-Based Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with structurally related compounds (e.g., 4-aminobutyric acid derivatives) .

- Mechanistic Studies : Track cellular uptake via fluorescent tagging (e.g., FITC conjugation) and confocal microscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.